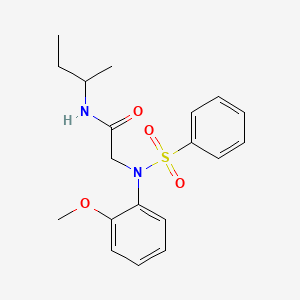
5-(3-chloro-4-hydroxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
説明
5-(3-chloro-4-hydroxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, also known as CHBP, is a synthetic compound that has gained attention in recent years due to its potential therapeutic applications. CHBP is a member of the thioxopyrimidine family, which has been extensively studied for its biological activities.
作用機序
The mechanism of action of 5-(3-chloro-4-hydroxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is not fully understood, but it has been shown to act through multiple pathways. 5-(3-chloro-4-hydroxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been shown to induce cell death in cancer cells by activating apoptotic pathways and inhibiting the PI3K/AKT/mTOR signaling pathway. In addition, 5-(3-chloro-4-hydroxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been shown to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. Furthermore, 5-(3-chloro-4-hydroxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
5-(3-chloro-4-hydroxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been shown to have various biochemical and physiological effects. 5-(3-chloro-4-hydroxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been shown to inhibit the growth of cancer cells by inducing cell death and inhibiting tumor growth. In addition, 5-(3-chloro-4-hydroxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been shown to reduce the production of pro-inflammatory cytokines, which are involved in the development of inflammation. Furthermore, 5-(3-chloro-4-hydroxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in models of neurodegenerative diseases.
実験室実験の利点と制限
The advantages of using 5-(3-chloro-4-hydroxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione in lab experiments include its potent biological activity and its ability to act through multiple pathways. 5-(3-chloro-4-hydroxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been shown to have anti-cancer, anti-inflammatory, and neuroprotective properties, making it a promising compound for therapeutic applications. However, the limitations of using 5-(3-chloro-4-hydroxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione in lab experiments include its synthetic nature and the need for careful control of reaction conditions and purification steps to obtain a pure product.
将来の方向性
There are several future directions for research on 5-(3-chloro-4-hydroxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione. One area of research is the development of more efficient synthesis methods for 5-(3-chloro-4-hydroxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione. Another area of research is the identification of the specific molecular targets of 5-(3-chloro-4-hydroxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione and the elucidation of its mechanism of action. Furthermore, future research could focus on the optimization of 5-(3-chloro-4-hydroxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione for therapeutic applications, including the development of drug delivery systems and the evaluation of its safety and efficacy in preclinical and clinical studies.
科学的研究の応用
5-(3-chloro-4-hydroxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Recent studies have shown that 5-(3-chloro-4-hydroxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has potent anti-cancer activity by inducing cell death in cancer cells and inhibiting tumor growth. In addition, 5-(3-chloro-4-hydroxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been shown to have anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. Furthermore, 5-(3-chloro-4-hydroxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been studied for its neuroprotective effects in models of Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
5-[(3-chloro-4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O3S/c12-7-4-5(1-2-8(7)15)3-6-9(16)13-11(18)14-10(6)17/h1-4,15H,(H2,13,14,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVLJHVXFTFHSDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=C2C(=O)NC(=S)NC2=O)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl acetate](/img/structure/B3918460.png)
![4-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}benzoic acid](/img/structure/B3918466.png)
![N-{[5-(4-bromo-3-chlorophenyl)-2-furyl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B3918476.png)
![N-(4-fluorophenyl)-2-{4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenoxy}acetamide](/img/structure/B3918481.png)
![N-methyl-3-[methyl(pyridin-4-ylmethyl)amino]butanamide](/img/structure/B3918491.png)
![N-[2-(2-oxoimidazolidin-1-yl)ethyl]-3-(propionylamino)benzamide](/img/structure/B3918497.png)

![3-[3-cinnamoyl-2-(3-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoic acid](/img/structure/B3918516.png)
![2,2,2-trifluoro-N-[1-(3-methoxybenzoyl)-2-methyl-1,2,3,4-tetrahydro-4-quinolinyl]-N-phenylacetamide](/img/structure/B3918522.png)
![N~2~-(4-chlorophenyl)-N~1~-(3-methoxypropyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3918523.png)
![N'-{4-[(2-cyanobenzyl)oxy]-3-iodo-5-methoxybenzylidene}isonicotinohydrazide](/img/structure/B3918526.png)
![5-{[3-(methoxymethyl)-1-piperidinyl]carbonyl}-N-methyl-N-(3-pyridinylmethyl)-2-pyridinamine](/img/structure/B3918533.png)

![3-[2-(4-bromophenyl)-3-cinnamoyl-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoic acid](/img/structure/B3918541.png)